Isopropyl 3-hydroxybenzoate

描述

BenchChem offers high-quality Isopropyl 3-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 3-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

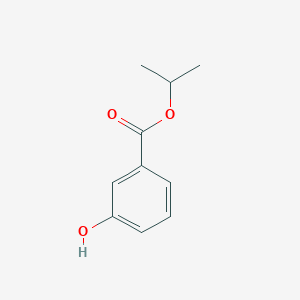

Structure

3D Structure

属性

IUPAC Name |

propan-2-yl 3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANDBVAFPVUVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342077 | |

| Record name | Isopropyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53631-77-9 | |

| Record name | Isopropyl 3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isopropyl 3-hydroxybenzoate chemical properties

An In-depth Technical Guide to Isopropyl 3-hydroxybenzoate: Properties, Synthesis, and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 3-hydroxybenzoate (CAS No. 53631-77-9) is an organic ester with significant potential in pharmaceutical and materials science, stemming from its structural relationship to 3-hydroxybenzoic acid, a well-known synthetic intermediate. This technical guide offers a comprehensive analysis of its chemical properties, a detailed protocol for its synthesis via Fischer-Speier esterification, and an expert-driven prediction of its spectroscopic profile. By integrating data from structurally analogous compounds with fundamental chemical principles, this document serves as a crucial resource for researchers, providing the foundational knowledge required to synthesize, characterize, and safely handle Isopropyl 3-hydroxybenzoate in a laboratory setting, thereby enabling its exploration in drug development and other advanced applications.

Molecular Identity and Structural Analysis

Isopropyl 3-hydroxybenzoate is an aromatic compound characterized by three key functional groups: a benzene ring, a phenolic hydroxyl (-OH) group at position 3, and an isopropyl ester (-COOCH(CH₃)₂) group at position 1. This unique arrangement dictates its chemical behavior, solubility, and potential for biological activity. The phenolic hydroxyl group provides a site for hydrogen bonding and potential antioxidant activity, while the isopropyl ester moiety increases its lipophilicity compared to its parent carboxylic acid.

Table 1: Chemical Identifiers and Structural Details

| Parameter | Value | Source |

| CAS Number | 53631-77-9 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| InChI Key | VANDBVAFPVUVNX-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)OC(=O)C1=CC(=CC=C1)O | [2] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Physicochemical Properties

While specific experimental data for Isopropyl 3-hydroxybenzoate is not extensively documented in public literature, its properties can be reliably inferred from qualitative descriptions and data from its structural isomers, such as Isopropyl 4-hydroxybenzoate (Isopropylparaben).

Table 2: Known and Inferred Physicochemical Properties

| Property | Description / Value | Comments and Comparative Data |

| Appearance | Colorless to pale yellow liquid. | This is a commonly reported qualitative description.[4] |

| Odor | Pleasant, fruity. | Typical for many medium-chain alkyl esters.[4] |

| Solubility | Soluble in common organic solvents (e.g., alcohols, ethers, acetone). Limited solubility in water. | The isopropyl group imparts significant nonpolar character.[4] Isopropylparaben (the 4-hydroxy isomer) has an estimated water solubility of 690 mg/L at 25°C.[5] |

| Boiling Point | Not available. | For comparison: Isopropylparaben has an estimated boiling point of 286-287 °C at 760 mmHg.[5] |

| Melting Point | Not applicable (liquid at STP). | For comparison: Isopropylparaben is a solid with a melting point of 84-86 °C. The meta-position of the hydroxyl group in Isopropyl 3-hydroxybenzoate disrupts crystal lattice packing, resulting in a lower melting point. |

| LogP (o/w) | Not available. | For comparison: The estimated LogP for Isopropylparaben is 2.75, indicating moderate lipophilicity.[5] A similar value is expected for the 3-hydroxy isomer. |

Synthesis and Purification: Fischer-Speier Esterification

The most direct and reliable method for preparing Isopropyl 3-hydroxybenzoate is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the condensation of 3-hydroxybenzoic acid with isopropanol.[6][7] The causality behind this choice is its efficiency and use of readily available, inexpensive reagents. To ensure a high yield, the equilibrium must be shifted towards the product. This is achieved by using an excess of one reactant (typically the alcohol, isopropanol) and/or by removing the water byproduct as it forms, often through azeotropic distillation.[8][9]

Synthesis Workflow Diagram

Caption: Fischer Esterification Workflow for Isopropyl 3-hydroxybenzoate.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and purity.

-

Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol).

-

Reagent Addition: Add isopropanol (e.g., 90 mL, ~1.5 mol). The large excess of isopropanol serves as both reactant and solvent, driving the reaction equilibrium forward.[8]

-

Catalysis: While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise as the catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the 3-hydroxybenzoic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup - Quenching and Neutralization: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing 150 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure Isopropyl 3-hydroxybenzoate.

Predicted Spectroscopic Profile

No experimentally derived spectra for Isopropyl 3-hydroxybenzoate are readily available. The following profile is expertly predicted based on its chemical structure and comparison with analogous compounds like methyl 3-hydroxybenzoate, ethyl 3-hydroxybenzoate, and isopropyl benzoate.[10][11][12]

-

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

δ 7.60-7.50 (m, 2H): Aromatic protons ortho to the ester group.

-

δ 7.35-7.25 (t, 1H): Aromatic proton para to the ester group.

-

δ 7.15-7.05 (m, 1H): Aromatic proton ortho to the hydroxyl group.

-

δ 5.25 (sept, 1H): Methine proton (-CH) of the isopropyl group.

-

δ 5.0 (s, 1H, broad): Phenolic hydroxyl proton (-OH). Signal may be broad and its position is concentration-dependent.

-

δ 1.35 (d, 6H): Methyl protons (-CH₃) of the isopropyl group.

-

-

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

δ ~166: Ester carbonyl carbon (C=O).

-

δ ~155: Aromatic carbon attached to the hydroxyl group (C-OH).

-

δ ~131: Aromatic carbon attached to the ester group (C-COOR).

-

δ ~129: Aromatic C-H carbon.

-

δ ~122: Aromatic C-H carbon.

-

δ ~117: Aromatic C-H carbon.

-

δ ~69: Isopropyl methine carbon (-CH).

-

δ ~22: Isopropyl methyl carbons (-CH₃).

-

-

Infrared (IR) Spectroscopy (Predicted, Liquid Film):

-

~3350 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2980 cm⁻¹: Aliphatic C-H stretching of the isopropyl group.

-

~1715 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.

-

~1600, 1585 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the ester.

-

-

Mass Spectrometry (EI-MS, Predicted):

-

m/z 180: Molecular ion peak [M]⁺.

-

m/z 138: Loss of propene (C₃H₆), [M - 42]⁺.

-

m/z 121: Loss of the isopropoxy group (-OCH(CH₃)₂), forming the 3-hydroxybenzoyl cation. This is often a prominent peak in benzoate esters.

-

Chemical Reactivity and Potential Applications

The reactivity of Isopropyl 3-hydroxybenzoate is governed by its three functional regions, making it a versatile intermediate for further chemical modification.

Caption: Key reactivity sites of Isopropyl 3-hydroxybenzoate.

-

Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. Its mild acidity allows it to be deprotonated by a suitable base.

-

Aromatic Ring: The hydroxyl group is an activating, ortho-, para-directing group, while the ester is a deactivating, meta-directing group. Electrophilic aromatic substitution will be directed to positions 2, 4, and 6, with the outcome depending on the specific reaction conditions.

-

Ester Group: Susceptible to nucleophilic attack. It can be hydrolyzed back to 3-hydroxybenzoic acid under acidic or basic conditions, or undergo transesterification in the presence of another alcohol and a catalyst.[13]

Applications in Drug Development

While Isopropyl 3-hydroxybenzoate itself is not a widely commercialized drug, its structural motifs are of high interest. Hydroxybenzoic acid esters (parabens) are well-known for their antimicrobial properties.[6][14] Furthermore, related phenolic compounds exhibit significant biological activities. For instance, Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, a structurally related molecule, has been shown to protect vascular cells by mitigating oxidative stress and ferroptosis, suggesting potential applications in cardiovascular disease.[15] The antioxidant and anti-inflammatory activities common to many phenolic compounds present opportunities for using Isopropyl 3-hydroxybenzoate as a scaffold or lead compound in drug discovery programs.[6]

Safety and Handling

Specific GHS and toxicology data for Isopropyl 3-hydroxybenzoate are not available. The following hazard assessment is inferred from data on analogous compounds, Methyl 3-hydroxybenzoate and Isopropyl 4-hydroxybenzoate.[16][17]

-

Inferred GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

-

-

Precautionary Statements (P-Statements):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[17]

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from oxidizing agents.

-

References

-

The Good Scents Company. isopropyl paraben. [Link]

-

PubChem. Isopropanol. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Wang, J., et al. (2024). Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. National Center for Biotechnology Information. [Link]

-

Chemchart. Isopropyl 3-hydroxybenzoate (53631-77-9). [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

- Google Patents.

- Google Patents.

-

Kumar, N., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

Wikipedia. Methylparaben. [Link]

-

Wikipedia. Isopropylparaben. [Link]

-

PubChem. Isopropylparaben. National Center for Biotechnology Information. [Link]

-

NIST WebBook. Ethyl 3-hydroxybenzoate. [Link]

-

University of Manitoba. Experiment 10: Fischer Esterification. [Link]

-

Lakeram, M., et al. (2006). Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells. PubMed. [Link]

-

ResearchGate. Chemical structure of p-hydroxybenzoate esters. [Link]

-

Trade Science Inc. A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]

-

ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?[Link]

-

University of Scranton. Experiment 22 – The Fischer Esterification. [Link]

-

International Journal for Research & Development in Technology. A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. [Link]

-

ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

Sources

- 1. 53631-77-9 Cas No. | Isopropyl 3-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]

- 2. 53631-77-9|Isopropyl 3-hydroxybenzoate|BLD Pharm [bldpharm.com]

- 3. Isopropyl 3-hydroxybenzoate (53631-77-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. CAS 53631-77-9: Benzoic acid, 3-hydroxy-, 1-methylethyl es… [cymitquimica.com]

- 5. isopropyl paraben, 4191-73-5 [thegoodscentscompany.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. athabascau.ca [athabascau.ca]

- 9. tsijournals.com [tsijournals.com]

- 10. Methyl 3-hydroxybenzoate (19438-10-9) IR Spectrum [chemicalbook.com]

- 11. Ethyl 3-hydroxybenzoate [webbook.nist.gov]

- 12. Isopropyl Benzoate(939-48-0) 13C NMR spectrum [chemicalbook.com]

- 13. Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

Technical Monograph: Isopropyl 3-Hydroxybenzoate

Isopropanol 3-Hydroxybenzoate Technical Guide

CAS Number: 53631-77-9[1][2]

Executive Summary

Isopropyl 3-hydroxybenzoate (CAS 53631-77-9) is the isopropyl ester of 3-hydroxybenzoic acid. Distinct from its widely used isomer, isopropyl 4-hydroxybenzoate (Isopropylparaben), this meta-substituted phenolic ester serves as a specialized intermediate in organic synthesis and medicinal chemistry. Its primary utility lies in structure-activity relationship (SAR) studies where modulating lipophilicity (

Chemical Identity & Physical Properties

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | Propan-2-yl 3-hydroxybenzoate |

| Common Name | Isopropyl 3-hydroxybenzoate; Isopropyl m-hydroxybenzoate |

| CAS Number | 53631-77-9 |

| Molecular Formula | |

| Molecular Weight | 180.20 g/mol |

| SMILES | CC(C)OC(=O)c1cccc(O)c1 |

| InChI Key | VANDBVAFPVUVNX-UHFFFAOYSA-N |

Physical & Chemical Constants

Note: Experimental data for the meta-isomer is less ubiquitous than the para-isomer. Values below represent a synthesis of supplier data and computational predictions validated against structural analogs.

| Property | Value / Description | Source/Note |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Supplier Data |

| Melting Point | < 50 °C (Predicted); Likely supercooled liquid at RT | vs. Ethyl ester MP 72°C |

| Boiling Point | ~280–285 °C (at 760 mmHg) | Predicted based on Ethyl ester BP |

| Solubility | Soluble in alcohols, DCM, EtOAc. Low water solubility.[1] | Lipophilic isopropyl group |

| LogP (Oct/Water) | ~2.74 | Calculated (ClogP) |

| pKa (Phenolic OH) | ~9.2 | Typical for phenol esters |

Synthesis & Manufacturing Protocol

Strategic Route: Acid-Catalyzed Fischer Esterification

While acyl chloride routes are possible, they require protection of the phenolic hydroxyl group to prevent self-polymerization. The most robust, atom-economical method for laboratory to pilot scale is direct Fischer esterification using a Dean-Stark apparatus to drive the equilibrium.

Reagents & Materials

-

Precursor: 3-Hydroxybenzoic acid (99% purity)

-

Solvent/Reactant: Isopropanol (Anhydrous, excess)

-

Catalyst: Sulfuric Acid (

, conc.) or -

Solvent (Entrainer): Toluene (optional, for azeotropic water removal)

Step-by-Step Protocol

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add 3-Hydroxybenzoic acid (13.8 g, 100 mmol) and Isopropanol (150 mL).

-

Catalyst Addition: Cautiously add concentrated

(1.0 mL) dropwise while stirring.-

Note: If using Toluene as an entrainer, add 100 mL Toluene here to lower the boiling point of the azeotrope.

-

-

Reflux: Heat the mixture to reflux (approx. 85-90 °C internal temp). Monitor water collection in the Dean-Stark trap.

-

Reaction Monitoring: Continue reflux for 6–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting acid (

) should disappear; product ( -

Workup:

-

Cool reaction mixture to room temperature.

-

Concentrate in vacuo to remove excess isopropanol.

-

Dissolve residue in Ethyl Acetate (200 mL).

-

Wash 1: Saturated

(2 x 100 mL) to remove unreacted acid. Caution: Gas evolution. -

Wash 2: Brine (1 x 100 mL).

-

Dry: Over anhydrous

or

-

-

Purification:

-

Filter and concentrate under reduced pressure.

-

If the product is an oil, high-vacuum distillation is recommended for >98% purity.

-

If solid, recrystallize from Hexane/EtOAc.

-

Synthesis Workflow Visualization

Figure 1: Process Flow Diagram for the acid-catalyzed Fischer esterification of 3-hydroxybenzoic acid.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

-

1H NMR (400 MHz, CDCl3):

-

1.35 (d, 6H,

-

5.25 (sept, 1H,

-

6.5–7.5 (br s, 1H, Phenolic

- 7.05 (m, 1H, Ar-H , position 4)

- 7.30 (t, 1H, Ar-H , position 5)

- 7.55 (m, 1H, Ar-H , position 6)

- 7.60 (m, 1H, Ar-H , position 2)

-

1.35 (d, 6H,

-

IR Spectroscopy (ATR):

-

3300–3400

(Broad, O-H stretch) -

1690–1710

(Strong, C=O ester stretch) -

1200–1300

(C-O stretch)

-

Applications in Drug Development & Research

Medicinal Chemistry: Lipophilic Scanning

In drug discovery, Isopropyl 3-hydroxybenzoate serves as a critical "probe" molecule. When optimizing a lead compound containing a phenolic ester moiety, researchers switch from Methyl

-

Lipophilicity (

): The isopropyl group adds significant hydrophobicity compared to methyl esters, potentially improving membrane permeability. -

Metabolic Stability: The branched isopropyl group can sterically hinder esterases, potentially increasing the half-life (

) of the prodrug compared to straight-chain esters.

Preservative Efficacy (Paraben Analogs)

While the 4-hydroxy isomers (parabens) are industry standards, the 3-hydroxy isomers are investigated for:

-

Differential Selectivity: Testing against specific microbial strains where parabens fail.

-

Safety Profiling: Understanding if the meta-substitution mitigates the estrogenic activity often associated with para-substituted phenols.

R&D Decision Logic

Figure 2: SAR Logic Flow illustrating the selection of Isopropyl 3-hydroxybenzoate in lead optimization.

Safety & Handling (MSDS Highlights)

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)[2]

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation) (H335)

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CAS 53631-77-9. Retrieved from [Link]

-

Katavic, S., et al. (2023). "In vitro assessment of the antioxidative, toxicological and antimicrobial properties of battery of parabens." Drug and Chemical Toxicology. (Contextual reference for hydroxybenzoate ester methodology). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Isopropyl 3-Hydroxybenzoate for Advanced Research Applications

Introduction: Isopropyl 3-hydroxybenzoate is a benzoate ester of significant interest within the scientific community. While its structural isomer, isopropyl 4-hydroxybenzoate (isopropylparaben), is widely known for its application as a preservative in cosmetics and pharmaceuticals, the 3-hydroxy isomer presents a unique scaffold for chemical synthesis and drug discovery.[1][2][3] The specific placement of the hydroxyl and ester functional groups allows for differential reactivity and unique molecular interactions, making it a valuable building block for novel compounds. This guide provides a comprehensive technical overview of isopropyl 3-hydroxybenzoate, focusing on its core molecular properties, synthesis, analytical characterization, and potential applications for researchers and drug development professionals.

Core Molecular Profile

A foundational understanding of a compound's physicochemical properties is critical for its effective application in research. The molecular weight and structural attributes of isopropyl 3-hydroxybenzoate dictate its reactivity, solubility, and spectroscopic behavior.

The molecular weight of isopropyl 3-hydroxybenzoate is 180.203 g/mol .[4][5] This value is derived from its chemical formula, C10H12O3.[4][6]

Chemical Structure

The structure of isopropyl 3-hydroxybenzoate features a benzene ring substituted with a hydroxyl group at the meta-position (C3) and an isopropyl ester group at the C1 position.

Sources

- 1. Isopropylparaben | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Isopropyl 3-hydroxybenzoate (53631-77-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. Isopropylparaben - Wikipedia [en.wikipedia.org]

- 6. Isopropyl 4-hydroxybenzoate - SRIRAMCHEM [sriramchem.com]

Isopropyl 3-hydroxybenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Isopropyl 3-hydroxybenzoate

Introduction

Isopropyl 3-hydroxybenzoate is an organic ester compound with applications in chemical synthesis and potentially as a building block in the development of pharmaceuticals and other specialty chemicals. As an isomer of the more commonly known parabens (esters of 4-hydroxybenzoic acid), its synthesis requires a strategic approach to ensure regioselectivity and purity. This guide provides a detailed examination of the primary synthesis pathway, focusing on the underlying chemical principles, a robust experimental protocol, and the rationale behind key procedural steps, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Primary Synthesis Pathway: Fischer-Speier Esterification

The most direct and classical approach for synthesizing Isopropyl 3-hydroxybenzoate is the Fischer-Speier esterification. This method involves the acid-catalyzed reaction between 3-hydroxybenzoic acid and isopropanol.[1] The reaction is an equilibrium process, and successful synthesis hinges on manipulating reaction conditions to favor the formation of the ester product.[2][3]

Reaction Mechanism: A Step-by-Step Analysis

The Fischer esterification proceeds through a series of reversible steps involving a nucleophilic acyl substitution mechanism.[2][4]

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of 3-hydroxybenzoic acid by a strong acid catalyst (e.g., H₂SO₄). This step significantly increases the electrophilicity of the carbonyl carbon.[2][4]

-

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of isopropanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[2][4]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular proton transfer is a critical step that converts a poor leaving group (-OH) into a good leaving group (H₂O).[2]

-

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. This results in a protonated ester.

-

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, isopropyl 3-hydroxybenzoate, and regenerate the acid catalyst.[2]

Caption: Fischer-Speier esterification pathway for Isopropyl 3-hydroxybenzoate.

Experimental Protocol: A Self-Validating System

This protocol outlines a standard laboratory procedure for the synthesis of isopropyl 3-hydroxybenzoate. The rationale for each step is provided to ensure a comprehensive understanding of the process.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Purpose |

| 3-Hydroxybenzoic Acid | 138.12 | 13.81 g | 1.0 | Starting Material |

| Isopropanol (IPA) | 60.10 | 90 mL (~70.8 g) | ~11.8 | Reactant & Solvent |

| Sulfuric Acid (conc.) | 98.08 | 1.0 mL | ~0.18 | Catalyst |

| Saturated NaHCO₃ soln. | - | As needed | - | Neutralization |

| Diethyl Ether | - | As needed | - | Extraction Solvent |

| Anhydrous MgSO₄ | - | As needed | - | Drying Agent |

| Toluene | - | As needed | - | Recrystallization |

Step-by-Step Methodology

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 13.81 g (0.10 mol) of 3-hydroxybenzoic acid and 90 mL of isopropanol.

-

Rationale : Isopropanol is used in large excess to act as both the reactant and the solvent. According to Le Chatelier's principle, this drives the equilibrium towards the formation of the ester product.[5]

-

-

Catalyst Addition : While stirring, carefully add 1.0 mL of concentrated sulfuric acid to the mixture through the top of the condenser.

-

Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours.

-

Rationale : Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at the boiling point of the solvent (isopropanol) without loss of material.

-

-

Cooling and Quenching : After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing 150 mL of cold deionized water.

-

Rationale : Cooling prevents vigorous, uncontrolled reactions during the subsequent neutralization step. Dilution with water prepares the mixture for extraction.

-

-

Extraction and Neutralization : Extract the aqueous mixture with 3 x 50 mL portions of diethyl ether. Combine the organic layers and wash them with 2 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 1 x 50 mL of brine.

-

Rationale : Diethyl ether is used to extract the less polar ester product from the aqueous phase. The NaHCO₃ wash is crucial for neutralizing the sulfuric acid catalyst and removing any unreacted 3-hydroxybenzoic acid by converting it to its water-soluble sodium salt.[6] The brine wash removes residual water from the organic layer.

-

-

Drying and Solvent Removal : Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Rationale : Anhydrous MgSO₄ removes trace amounts of water from the organic phase. Rotary evaporation efficiently removes the low-boiling solvent to yield the crude product.

-

-

Purification : Recrystallize the crude solid product from a minimal amount of hot toluene or a toluene/hexane mixture to yield pure isopropyl 3-hydroxybenzoate as a crystalline solid.

-

Rationale : Recrystallization is a purification technique that separates the desired product from impurities based on differences in solubility, resulting in a product of high purity.

-

Alternative Pathway: Acyl Chloride Intermediate

An alternative, non-equilibrium-based method involves a two-step process. This pathway often results in higher yields as it avoids the formation of water and the reversibility of the Fischer esterification.

-

Formation of 3-Hydroxybenzoyl Chloride : 3-hydroxybenzoic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the highly reactive acyl chloride intermediate.[7][8]

-

Esterification : The resulting 3-hydroxybenzoyl chloride is then reacted directly with isopropanol. This reaction is rapid, irreversible, and typically does not require an acid catalyst. A non-nucleophilic base like pyridine is often added to neutralize the HCl byproduct.

Caption: Two-step synthesis via an acyl chloride intermediate.

This method is particularly advantageous for sterically hindered alcohols or when the carboxylic acid is sensitive to strong acidic conditions.[7] However, it involves harsher reagents like thionyl chloride, which requires more stringent handling precautions.

Conclusion

The synthesis of isopropyl 3-hydroxybenzoate is most commonly and efficiently achieved via the Fischer-Speier esterification of 3-hydroxybenzoic acid with isopropanol. The success of this equilibrium-driven reaction relies on the use of an acid catalyst and an excess of the alcohol reactant to maximize the yield. Proper work-up, including neutralization and extraction, followed by recrystallization, is essential for obtaining a pure product. For syntheses requiring higher yields or for substrates incompatible with strong acids, an alternative pathway through an acyl chloride intermediate offers a robust, albeit more complex, solution. The choice of pathway ultimately depends on the desired scale, purity requirements, and available laboratory resources.

References

- CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google Patents. Google Patents.

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. (2022-11-16). Available at: [Link]

-

Fischer Esterification - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p . Indo American Journal of Pharmaceutical Research. (2024-06-30). Available at: [Link]

- US5260475A - Esterification of hydroxybenzoic acids - Google Patents. Google Patents.

-

synthesis of parabens from p-hydroxyl benzoic acid. R represents CH3,... | Download Scientific Diagram . ResearchGate. Available at: [Link]

- CN106365990A - Propyl p-hydroxybenzoate preparation method - Google Patents. Google Patents.

-

ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester . CABI Digital Library. Available at: [Link]

-

Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst . SciSpace. Available at: [Link]

- US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents. Google Patents.

-

(PDF) A review on synthesis of paraben and applications of preservatives . ResearchGate. Available at: [Link]

-

Fischer–Speier esterification - Wikipedia . Wikipedia. Available at: [Link]

-

A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid . TSI Journals. Available at: [Link]

-

Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts . MDPI. Available at: [Link]

- CN104447308A - Synthesis method of methylparaben - Google Patents. Google Patents.

-

Fischer Esterification . Available at: [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. iajpr.com [iajpr.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. cerritos.edu [cerritos.edu]

- 6. CN104447308A - Synthesis method of methylparaben - Google Patents [patents.google.com]

- 7. CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Introduction: The Significance of Isopropyl 3-hydroxybenzoate

An In-depth Technical Guide to the Synthesis of Isopropyl 3-hydroxybenzoate via Fischer-Speier Esterification

This guide provides a comprehensive technical overview for the synthesis of isopropyl 3-hydroxybenzoate, a valuable compound in various research and development sectors, including pharmaceuticals and material science. We will delve into the core principles of the Fischer-Speier esterification, present a field-proven experimental protocol, and discuss critical aspects of purification, characterization, and process optimization. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible methodology.

Hydroxybenzoic acid esters are a class of compounds with significant applications ranging from preservatives in food and cosmetics to key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The esterification of 3-hydroxybenzoic acid with isopropanol yields isopropyl 3-hydroxybenzoate, a molecule whose properties can be leveraged for creating more complex derivatives or as a building block in polymer chemistry.

The primary challenge in synthesizing this molecule lies in the chemoselective esterification of the carboxylic acid group in the presence of a phenolic hydroxyl group.[2] This guide will address this challenge by presenting a detailed protocol grounded in the principles of the Fischer-Speier esterification, a cornerstone of organic synthesis.[3][4]

Theoretical Framework: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4] It is an equilibrium process, and therefore, specific strategies must be employed to drive the reaction towards the formation of the ester product.[3]

Reaction Mechanism

The mechanism proceeds through a series of protonation and deprotonation steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3] The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

The detailed mechanism for the esterification of 3-hydroxybenzoic acid with isopropanol is as follows:

-

Protonation of the Carbonyl: The carboxylic acid is protonated by the strong acid catalyst (e.g., H₂SO₄), making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of isopropanol attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The newly formed water molecule is eliminated, and the resulting intermediate is stabilized by resonance.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product, isopropyl 3-hydroxybenzoate.

Caption: Mechanism of Fischer-Speier Esterification.

Driving the Equilibrium

To achieve a high yield, the equilibrium must be shifted to the right, favoring the products. This is typically accomplished by:

-

Using an Excess of a Reactant: Employing a large excess of the less expensive reactant, in this case, isopropanol, which can also serve as the reaction solvent.[4]

-

Removing Water: As water is a product, its removal as it forms will drive the reaction forward according to Le Châtelier's principle. This can be done using a Dean-Stark apparatus or by azeotropic distillation with a suitable solvent like toluene.[3][5]

Chemoselectivity with Phenolic Acids

A key consideration for 3-hydroxybenzoic acid is the presence of two reactive functional groups: the carboxylic acid and the phenolic hydroxyl. Under strongly acidic conditions, there is a risk of a competing side reaction: the etherification of the phenolic hydroxyl group.[6] However, the direct esterification of phenols is generally a much slower and less favorable reaction than the esterification of carboxylic acids under these conditions.[7] By controlling the reaction time and temperature, the esterification of the carboxylic acid can be selectively favored.

Experimental Protocol: Synthesis of Isopropyl 3-hydroxybenzoate

This protocol is designed as a self-validating system, with checkpoints to ensure the reaction is proceeding as expected.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| 3-Hydroxybenzoic Acid | 138.12 | 13.8 g | 0.10 | Ensure it is dry. |

| Isopropanol | 60.10 | 120 mL | 1.57 | Reagent grade, serves as reactant and solvent. |

| Sulfuric Acid (conc.) | 98.08 | 2 mL | 0.037 | Catalyst. Handle with extreme care. |

| Saturated Sodium Bicarbonate | - | ~150 mL | - | For neutralization. |

| Diethyl Ether | - | ~200 mL | - | For extraction. |

| Anhydrous Magnesium Sulfate | - | ~5 g | - | Drying agent. |

| Boiling chips | - | 2-3 | - | To ensure smooth boiling. |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add 13.8 g of 3-hydroxybenzoic acid and a few boiling chips.

-

Add 120 mL of isopropanol to the flask and swirl to dissolve the solid.

-

Set up a reflux condenser on the flask and place it in a heating mantle. Ensure a steady flow of cooling water through the condenser.

-

-

Catalyst Addition:

-

Carefully and slowly, add 2 mL of concentrated sulfuric acid through the top of the condenser. Swirl the flask gently to mix the contents. Caution: This addition is exothermic.

-

-

Reflux:

-

Heat the mixture to a gentle reflux. The boiling point of isopropanol is approximately 82.6 °C.

-

Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product ester will have a higher Rf value than the starting carboxylic acid.

-

-

Work-up and Isolation:

-

After the reflux period, allow the flask to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 150 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers in the separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (repeat until effervescence ceases to neutralize any remaining acid), and finally with 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Caption: Experimental workflow for synthesis and purification.

Purification

The crude product, which may appear as a pale oil or solid, can be purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate.

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hot hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

Characterization and Quality Control

Confirming the structure and purity of the synthesized isopropyl 3-hydroxybenzoate is crucial.

| Analysis Technique | Expected Result | Rationale |

| TLC | Rf (product) > Rf (starting material) | The ester is less polar than the carboxylic acid. |

| Melting Point | Literature value for pure compound. | A sharp melting point indicates high purity. |

| FTIR (cm⁻¹) | ~3300 (broad, O-H), ~2980 (sp³ C-H), ~1715 (C=O, ester), ~1600, 1450 (C=C, aromatic), ~1250 (C-O, ester) | Appearance of the ester C=O stretch and disappearance of the broad carboxylic acid O-H stretch (~3000-2500 cm⁻¹). |

| ¹H NMR | Signals for aromatic protons, a septet for the isopropyl CH, a doublet for the isopropyl CH₃, and a singlet for the phenolic OH.[8][9] | The integration and splitting patterns will be characteristic of the isopropyl ester structure. |

| ¹³C NMR | Signals for the ester carbonyl (~166 ppm), aromatic carbons, and isopropyl carbons. | Confirms the carbon framework of the molecule. |

| Mass Spec (MS) | Molecular ion peak corresponding to the mass of the product (C₁₀H₁₂O₃, M.W. 180.20 g/mol ).[10] | Confirms the molecular weight of the synthesized compound. |

Process Optimization and Alternative Approaches

While the described protocol is robust, several strategies can be employed for optimization, particularly for scaling up the reaction.

-

Catalyst Choice: While sulfuric acid is effective, solid acid catalysts like Amberlyst-15 or sulfated zirconia can simplify the work-up, as they can be removed by simple filtration.[11][12] This also reduces corrosive waste streams.

-

Water Removal: For larger-scale reactions, using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water can significantly increase the yield by more effectively shifting the reaction equilibrium.

-

Alternative Reagents: An alternative approach involves activating the isopropanol first. Reacting isopropanol with thionyl chloride at low temperatures creates an intermediate that subsequently reacts with p-hydroxybenzoic acid.[13][14] This method can improve reaction efficiency and yield but involves handling the highly reactive and corrosive thionyl chloride.

Conclusion

The Fischer-Speier esterification of 3-hydroxybenzoic acid with isopropanol is an effective and accessible method for synthesizing isopropyl 3-hydroxybenzoate. Success hinges on understanding the equilibrium nature of the reaction and implementing strategies to drive product formation. Careful control over the reaction conditions ensures high chemoselectivity, favoring the desired esterification of the carboxylic acid over potential side reactions involving the phenolic hydroxyl group. The protocol detailed in this guide provides a solid foundation for researchers to produce and characterize this valuable compound with high purity.

References

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Truman State University. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from [Link]

- Google Patents. (1993). US5260475A - Esterification of hydroxybenzoic acids.

-

Homework.Study.com. (n.d.). What will be the products of a reaction between benzoic acid and isopropyl alcohol?. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

-

Gziut, K., et al. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules. Retrieved from [Link]

- Google Patents. (1998). US5808130A - Esterification of phenols.

-

ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]

-

Frontiers in Microbiology. (2020). Purification and Initial Characterization of 3-Hydroxybenzoate 6-Hydroxylase From a Halophilic Martelella Strain AD-3. Retrieved from [Link]

- Google Patents. (2013). CN103420841B - Preparation method of isopropyl p-hydroxybenzoate.

-

MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Pharmaciana. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. Retrieved from [Link]

-

Chemchart. (n.d.). Isopropyl 3-hydroxybenzoate (53631-77-9). Retrieved from [Link]

-

ResearchGate. (2021). Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from [Link]

-

PubChem. (n.d.). Isopropylparaben. Retrieved from [Link]

-

ResearchGate. (2019). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]

- Google Patents. (2017). CN106365990A - Propyl p-hydroxybenzoate preparation method.

-

Trade Science Inc. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-amino benzoic acid and vanillin. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Retrieved from [Link]

-

Chemcess. (2024). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Isopropylparaben. Retrieved from [Link]

-

PubMed Central. (2021). Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. Retrieved from [Link]

-

University of Wisconsin System. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

-

CABI Digital Library. (2012). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. iajpr.com [iajpr.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. athabascau.ca [athabascau.ca]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. US5260475A - Esterification of hydroxybenzoic acids - Google Patents [patents.google.com]

- 7. US5808130A - Esterification of phenols - Google Patents [patents.google.com]

- 8. 3-Hydroxybenzoic acid(99-06-9) 1H NMR spectrum [chemicalbook.com]

- 9. Methyl 3-hydroxybenzoate (19438-10-9) IR Spectrum [m.chemicalbook.com]

- 10. Isopropylparaben | C10H12O3 | CID 20161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ester synthesis by esterification [organic-chemistry.org]

- 12. scispace.com [scispace.com]

- 13. CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google Patents [patents.google.com]

- 14. Isopropylparaben - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility Profile and Solvent Selection for Isopropyl 3-Hydroxybenzoate

[1][2]

Executive Summary

Isopropyl 3-hydroxybenzoate (CAS 53631-77-9 ), also known as isopropyl m-hydroxybenzoate, is a structural isomer of the widely used preservative isopropylparaben (isopropyl 4-hydroxybenzoate).[1] While its para-isomer is ubiquitous in cosmetic and pharmaceutical databases, the meta-isomer serves primarily as a specialized intermediate in organic synthesis and fine chemical manufacturing.[1]

This guide addresses the critical data gap regarding the solubility of the 3-hydroxy isomer. Unlike the crystalline solid para-isomer (MP ~84°C), Isopropyl 3-hydroxybenzoate often presents as a viscous liquid or low-melting solid, significantly altering its dissolution kinetics and purification strategies.[1] This document synthesizes theoretical physicochemical modeling with empirical field protocols to provide a robust framework for solvent selection, extraction, and crystallization.

Physicochemical Characterization

To predict solubility behavior accurately, we must first establish the compound's fundamental properties. The meta-substitution pattern creates a distinct dipole moment and crystal lattice energy compared to the para-isomer, generally resulting in higher solubility in non-polar solvents and lower melting points.[1]

Table 1: Physicochemical Profile

| Property | Value / Description | Source/Note |

| Chemical Name | Isopropyl 3-hydroxybenzoate | IUPAC |

| CAS Number | 53631-77-9 | Distinct from 4-isomer (4191-73-5) |

| Molecular Formula | C₁₀H₁₂O₃ | MW: 180.20 g/mol |

| Physical State | Viscous liquid or Low-melting solid | Meta-isomers often have lower MPs than para |

| LogP (Octanol/Water) | ~2.21 (Predicted) | Moderately Lipophilic |

| H-Bond Donors | 1 (Phenolic -OH) | Critical for solvent interaction |

| H-Bond Acceptors | 3 (Ester oxygens + Phenol) | Interaction with protic solvents |

| pKa | ~8.3 - 8.5 | Phenolic proton acidity |

Solubility Landscape & Solvent Selection

The solubility of Isopropyl 3-hydroxybenzoate is governed by the interplay between its lipophilic isopropyl ester tail and its hydrophilic phenolic head.[1]

Solubility Mechanism

-

Protic Solvents (Alcohols): The phenolic hydroxyl group acts as a hydrogen bond donor, while the ester carbonyl acts as an acceptor.[1] This duality makes short-chain alcohols (Methanol, Ethanol, Isopropanol) excellent solvents.[1]

-

Aprotic Polar Solvents (DMSO, DMF): Strong dipole interactions disrupt intermolecular forces, leading to high solubility (>100 mg/mL).[1]

-

Non-Polar Solvents (Hexane, Heptane): Solubility is limited.[1] While the isopropyl group provides some lipophilicity, the polar phenolic group creates immiscibility with strictly non-polar hydrocarbons, often resulting in "oiling out" rather than crystallization.

Solvent Compatibility Matrix

Data derived from structural analog analysis (Ethyl 3-hydroxybenzoate) and calculated Hansen Solubility Parameters (HSP).

| Solvent Class | Representative Solvents | Solubility Rating | Application Relevance |

| Alcohols | Methanol, Ethanol, IPA | Excellent | Primary solvents for synthesis and stock solutions.[1] |

| Ketones | Acetone, MEK | Excellent | Good for rapid evaporation/concentration.[1] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Good | Preferred for liquid-liquid extraction (organic phase).[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Standard solvent for reaction workup.[1] |

| Ethers | Diethyl Ether, THF, MTBE | Moderate/Good | THF is excellent; Ether may require larger volumes.[1] |

| Hydrocarbons | Hexane, Cyclohexane, Toluene | Poor to Moderate | Toluene is useful for recrystallization (temperature dependent).[1] Hexane is an anti-solvent. |

| Water | Water, Aqueous Buffers | Insoluble | <1 mg/mL.[1] Soluble only at high pH (as phenolate salt).[1] |

Visualization: Solvent Selection Decision Tree

Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocol: Determination of Saturation Solubility

Since specific literature values for the 3-isomer are scarce compared to the 4-isomer, researchers must validate solubility empirically.[1] This "Shake-Flask" protocol is the gold standard for generating self-validated data.[1]

Reagents & Equipment[2]

-

Compound: Isopropyl 3-hydroxybenzoate (>98% purity).[1]

-

Solvents: HPLC grade (Methanol, Ethanol, Acetone, Toluene, Water).[1]

-

Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.

Step-by-Step Methodology

-

Preparation: Add excess Isopropyl 3-hydroxybenzoate (approx. 500 mg) to 2 mL of the target solvent in a glass vial. The mixture must have visible undissolved solid/oil to ensure saturation.

-

Equilibration: Seal vials and agitate at 25°C ± 0.5°C for 24 hours.

-

Filtration: Stop agitation and allow phases to separate (1 hour). Filter the supernatant through a pre-warmed 0.45 µm PTFE filter to remove undissolved material.

-

Quantification (Choose A or B):

-

Method A (Gravimetric): Pipette exactly 1.0 mL of filtrate into a pre-weighed aluminum dish. Evaporate solvent under vacuum/nitrogen. Weigh the residue.

-

Method B (HPLC): Dilute the filtrate 1:100 with Methanol. Inject into HPLC (C18 column, 60:40 MeOH:Water, UV @ 254 nm). Calculate concentration against a standard curve.

-

Visualization: Solubility Workflow

Figure 2: Standardized workflow for determining experimental solubility.

Applications in Synthesis and Purification

Understanding the solubility profile is crucial for the synthesis of Isopropyl 3-hydroxybenzoate from 3-hydroxybenzoic acid.[1]

Reaction Solvent

-

Toluene: Often used for azeotropic esterification (Dean-Stark trap).[1] Isopropyl 3-hydroxybenzoate is highly soluble in hot toluene, allowing for homogeneous reaction conditions.[1]

-

Excess Isopropanol: Can serve as both reagent and solvent.

Workup Strategy (Partitioning)

Due to its logP (~2.2), the compound partitions strongly into organic solvents.[1]

-

Extraction: Use Ethyl Acetate or Dichloromethane .

-

Washing: Wash the organic layer with 5% NaHCO₃ to remove unreacted 3-hydroxybenzoic acid (which forms a water-soluble salt), while the ester remains in the organic phase.[1]

-

Note: Do not use strong bases (NaOH) during washing, as this may deprotonate the phenolic hydroxyl of the product, dragging it into the aqueous phase.[1]

Recrystallization (If Solid)

If the batch solidifies (depending on purity and ambient temp):

-

Solvent System: Dissolve in minimal warm Toluene or Ethyl Acetate .

-

Anti-Solvent: Slowly add Hexane or Heptane until turbidity appears. Cool to 4°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20161, Isopropylparaben (4-isomer analog data).[1] Retrieved January 29, 2026 from [Link].[1]

-

Cheméo (2025). Chemical Properties of Benzoic acid, 3-hydroxy-, 1-methylethyl ester (CAS 53631-77-9).[1] Retrieved January 29, 2026 from [Link].[1]

-

European Chemicals Agency (ECHA). Registration Dossier for Isopropyl 4-hydroxybenzoate (Structural Analog).[1] Retrieved January 29, 2026 from [Link].[1]

An In-depth Technical Guide to the Physical State and Appearance of Isopropyl 3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 3-hydroxybenzoate (CAS No. 53631-77-9), an ester of 3-hydroxybenzoic acid and isopropanol, is a compound of interest in various fields, including organic synthesis and materials science. A thorough understanding of its fundamental physical properties, such as its state and appearance at ambient conditions, is crucial for its effective handling, application, and the design of experimental protocols. This technical guide provides a comprehensive analysis of the available data on the physical characteristics of Isopropyl 3-hydroxybenzoate, addressing existing discrepancies in the literature and offering a scientifically grounded perspective based on comparative analysis with related compounds.

Molecular Structure and Its Implications on Physical State

The physical state of a molecular compound at a given temperature is primarily determined by the strength of its intermolecular forces. The structure of Isopropyl 3-hydroxybenzoate, featuring a benzene ring, a hydroxyl group, and an ester functional group, allows for a variety of intermolecular interactions.

Caption: Intermolecular forces in Isopropyl 3-hydroxybenzoate.

The key interactions influencing the physical state include:

-

Hydrogen Bonding: The presence of a hydroxyl group allows for hydrogen bonding, a strong type of intermolecular force that tends to raise the melting and boiling points.

-

Dipole-Dipole Interactions: The ester group introduces polarity, leading to dipole-dipole interactions.

-

Van der Waals Forces: The benzene ring and the isopropyl group contribute to Van der Waals forces.

The combination of these forces, particularly hydrogen bonding, suggests that Isopropyl 3-hydroxybenzoate is likely to be a solid at room temperature.

Analysis of Available Data on Physical State and Appearance

A review of available chemical literature and supplier information reveals conflicting data regarding the physical state of Isopropyl 3-hydroxybenzoate.

Evidence for a Liquid State:

One chemical supplier, CymitQuimica, describes Isopropyl 3-hydroxybenzoate as a "colorless to pale yellow liquid with a pleasant, fruity odor"[1]. However, this information is not substantiated with experimental data such as a melting point or boiling point, making it difficult to verify its accuracy under standard conditions.

Evidence for a Solid State:

In contrast, several factors point towards Isopropyl 3-hydroxybenzoate being a solid at room temperature:

-

Predicted Melting Point: Computational models from Cheméo predict a melting point of 124.61 °C (397.76 K) for Isopropyl 3-hydroxybenzoate. While this is a theoretical value, it strongly suggests a solid state at ambient temperatures.

-

Properties of Isomers: The physical properties of isomeric compounds provide strong contextual evidence. As shown in the table below, both methyl 3-hydroxybenzoate and isopropyl 4-hydroxybenzoate are solids with well-documented melting points.

| Compound | Structure | Physical State (at 25°C) | Melting Point (°C) |

| Isopropyl 3-hydroxybenzoate | Isopropyl ester of 3-hydroxybenzoic acid | Disputed | Predicted: 124.61 |

| Methyl 3-hydroxybenzoate | Methyl ester of 3-hydroxybenzoic acid | Solid | 70-72 |

| Isopropyl 4-hydroxybenzoate | Isopropyl ester of 4-hydroxybenzoic acid | Solid | 84-86 |

Given that the structural differences between these isomers are minor, it is highly probable that Isopropyl 3-hydroxybenzoate also exists as a solid at room temperature. The discrepancy in the supplier data may be due to the observation of the substance in a supercooled liquid state or the presence of impurities that depress the melting point.

Experimental Protocol for Determining Physical State and Appearance

To resolve the ambiguity, the following experimental protocol is recommended for the definitive characterization of Isopropyl 3-hydroxybenzoate's physical properties.

Objective: To determine the physical state, appearance, and melting point of a purified sample of Isopropyl 3-hydroxybenzoate.

Materials:

-

Isopropyl 3-hydroxybenzoate sample (purity >98%)

-

Melting point apparatus

-

Capillary tubes

-

Microscope

-

Spatula

-

Watch glass

Procedure:

-

Visual Inspection:

-

Place a small amount of the Isopropyl 3-hydroxybenzoate sample on a clean, dry watch glass.

-

Observe the sample at room temperature (20-25°C) under good lighting.

-

Record the physical state (e.g., crystalline solid, amorphous powder, liquid).

-

Note the color and any odor. Use a microscope to examine the crystal morphology if it is a solid.

-

-

Melting Point Determination:

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C per minute until the temperature is about 15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

-

Caption: Workflow for physical characterization.

Conclusion

Based on a critical evaluation of the available data, and in consideration of the physical properties of its close structural isomers, it is most probable that Isopropyl 3-hydroxybenzoate is a solid at standard temperature and pressure . The appearance is likely to be a white or off-white crystalline solid. The description of it as a liquid should be treated with caution and may represent a non-standard observation. For any research or development application, it is imperative to experimentally verify the physical state and melting point of the specific batch of Isopropyl 3-hydroxybenzoate being used. This due diligence is a cornerstone of scientific integrity and ensures the reliability of subsequent experimental work.

References

-

Cheméo. Chemical Properties of Benzoic acid, 3-hydroxy-, 1-methylethyl ester (CAS 53631-77-9). [Link]

-

The Good Scents Company. methyl 3-hydroxybenzoate, 19438-10-9. [Link]

Sources

A Spectroscopic Guide to Isopropyl 3-hydroxybenzoate: Structure Elucidation and Data Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 3-hydroxybenzoate, a benzoate ester of significant interest in organic synthesis and medicinal chemistry, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of its structural features through an in-depth examination of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. By delving into the theoretical underpinnings and practical interpretation of these spectroscopic techniques, this document serves as an essential resource for scientists engaged in the synthesis, identification, and characterization of this and related molecules. Methodologies for data acquisition are detailed, and spectral data are presented with clear interpretations, establishing a foundational understanding for researchers in drug development and materials science.

Introduction: The Molecular Architecture of Isopropyl 3-hydroxybenzoate

Isopropyl 3-hydroxybenzoate (C₁₀H₁₂O₃, Molar Mass: 180.20 g/mol ) is an aromatic ester characterized by a benzene ring substituted with a hydroxyl group and an isopropyl ester group at positions 3 and 1, respectively. This substitution pattern dictates the molecule's chemical reactivity and its interaction with electromagnetic radiation, giving rise to distinct spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of synthesized batches, crucial steps in any research and development pipeline.

This guide moves beyond a simple cataloging of spectral peaks. It aims to provide a causative explanation for the observed data, linking spectral features to the underlying molecular vibrations, nuclear spin environments, and fragmentation patterns. This approach is designed to empower the reader to not only identify Isopropyl 3-hydroxybenzoate but also to apply these principles to the characterization of novel compounds.

Experimental & Computational Methodologies

The spectroscopic data presented herein are a composite of predicted values derived from advanced computational algorithms and comparative analysis with structurally similar compounds due to the limited availability of published experimental spectra for Isopropyl 3-hydroxybenzoate.

Spectroscopic Prediction Protocol

A standard protocol for predicting spectroscopic data involves:

-

Molecular Modeling : A 3D model of Isopropyl 3-hydroxybenzoate is generated and its geometry is optimized using computational chemistry software.

-

Frequency Calculations : For IR spectra, vibrational frequencies are calculated to predict the absorption bands corresponding to different functional groups.

-

NMR Chemical Shift Prediction : ¹H and ¹³C NMR chemical shifts are calculated based on the electronic environment of each nucleus.

-

Mass Spectrometry Fragmentation : Potential fragmentation pathways upon electron ionization are simulated to predict the mass-to-charge ratios (m/z) of the resulting ions.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

The IR spectrum reveals the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For Isopropyl 3-hydroxybenzoate, the key functional groups are the hydroxyl (-OH) group, the ester carbonyl (C=O) group, the C-O ester linkage, and the aromatic ring.

Table 1: Key IR Absorption Bands for Isopropyl 3-hydroxybenzoate (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch (sp²) | Aromatic C-H |

| ~2980-2850 | C-H stretch (sp³) | Isopropyl C-H |

| ~1715 | C=O stretch | Ester Carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1300-1200 | C-O stretch | Ester & Phenol |

| ~1100 | C-O stretch | Ester |

Interpretation:

-

O-H Stretch : A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹ due to the hydrogen bonding of the phenolic hydroxyl group.

-

C=O Stretch : A strong, sharp peak around 1715 cm⁻¹ is characteristic of the ester carbonyl group. Its position can be influenced by conjugation with the aromatic ring.

-

Aromatic Region : Peaks in the 1600-1480 cm⁻¹ range are indicative of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretches : The spectrum will show strong absorptions for the C-O stretching of the ester and the phenolic C-O bond, typically between 1300 cm⁻¹ and 1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Isopropyl 3-hydroxybenzoate will show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the phenolic hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts for Isopropyl 3-hydroxybenzoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.0 | Singlet | 1H | Phenolic -OH |

| ~7.5-7.6 | Singlet (or t) | 1H | Aromatic H-2 |

| ~7.3-7.4 | Multiplet | 2H | Aromatic H-4, H-6 |

| ~7.0-7.1 | Multiplet | 1H | Aromatic H-5 |

| ~5.2-5.3 | Septet | 1H | Isopropyl -CH |

| ~1.3-1.4 | Doublet | 6H | Isopropyl -CH₃ |

Interpretation:

-

Aromatic Protons : The substitution pattern on the benzene ring leads to a complex splitting pattern. The proton at position 2 will likely appear as a singlet or a narrow triplet. The protons at positions 4, 5, and 6 will show characteristic splitting patterns based on their coupling with adjacent protons.

-

Isopropyl Group : The methine proton (-CH) will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) will appear as a doublet, being coupled to the single methine proton.

-

Phenolic Proton : The hydroxyl proton signal is typically a broad singlet and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for Isopropyl 3-hydroxybenzoate

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | Ester Carbonyl (C=O) |

| ~158 | Aromatic C-3 (C-OH) |

| ~131 | Aromatic C-1 (C-COO) |

| ~129 | Aromatic C-5 |

| ~122 | Aromatic C-6 |

| ~121 | Aromatic C-4 |

| ~117 | Aromatic C-2 |

| ~69 | Isopropyl -CH |

| ~22 | Isopropyl -CH₃ |

Interpretation:

-

Carbonyl Carbon : The ester carbonyl carbon is the most deshielded, appearing furthest downfield.

-

Aromatic Carbons : The carbon attached to the hydroxyl group (C-3) is significantly deshielded. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.

-

Isopropyl Carbons : The methine carbon appears around 69 ppm, while the equivalent methyl carbons are found in the aliphatic region around 22 ppm.

Mass Spectrometry: Unraveling the Molecular Fragmentation

Mass spectrometry provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation pattern upon ionization.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum of Isopropyl 3-hydroxybenzoate is expected to show a molecular ion peak [M]⁺ at m/z = 180. Key fragmentation pathways would involve:

-

Loss of the Isopropyl Group : Cleavage of the ester C-O bond can lead to the loss of an isopropyl radical, resulting in a fragment at m/z = 137.

-

Loss of Propene : A common fragmentation for isopropyl esters is the McLafferty rearrangement, leading to the loss of propene (C₃H₆) and the formation of a 3-hydroxybenzoic acid radical cation at m/z = 138.

-

Decarboxylation : Subsequent loss of CO₂ from the m/z 138 fragment can produce a hydroxybenzene fragment at m/z = 94.

Conclusion: A Unified Spectroscopic Portrait

The collective analysis of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data provides a detailed and self-validating structural elucidation of Isopropyl 3-hydroxybenzoate. Each technique offers a unique and complementary perspective on the molecule's architecture. The characteristic O-H and C=O stretches in the IR spectrum confirm the presence of the key functional groups. NMR spectroscopy precisely maps the proton and carbon skeletons, confirming the substitution pattern and the nature of the alkyl ester. Finally, mass spectrometry verifies the molecular weight and reveals predictable fragmentation pathways that are consistent with the proposed structure. This comprehensive spectroscopic guide serves as a valuable reference for the unambiguous identification and characterization of Isopropyl 3-hydroxybenzoate in a research and development setting.

References

Due to the limited availability of published experimental data for Isopropyl 3-hydroxybenzoate, this guide has been constructed based on established principles of spectroscopy and predicted data. The following references provide foundational knowledge in the spectroscopic techniques discussed.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem, National Center for Biotechnology Information. Isopropyl 3-hydroxybenzoate. [Link]

1H NMR spectrum of Isopropyl 3-hydroxybenzoate

An In-depth Technical Guide to the ¹H NMR Spectrum of Isopropyl 3-hydroxybenzoate

Introduction

Isopropyl 3-hydroxybenzoate is a chemical compound used in various research and development applications, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The precise and unambiguous structural confirmation of such molecules is a cornerstone of modern chemistry, underpinning the reliability of subsequent scientific findings. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful and widely used method for the structural elucidation of organic compounds in solution.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of Isopropyl 3-hydroxybenzoate. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of how to interpret this spectrum and the scientific principles that govern it. We will move from the foundational principles of NMR to a detailed prediction of the spectrum, culminating in a practical protocol for data acquisition and interpretation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its distinct proton environments. Protons are considered chemically equivalent if they can be interchanged by a symmetry operation or a rapid conformational change. Isopropyl 3-hydroxybenzoate (C₁₀H₁₂O₃) possesses several unique sets of protons, which will give rise to distinct signals in the NMR spectrum.

The structure is comprised of a 1,3-disubstituted benzene ring, a hydroxyl group, and an isopropyl ester group. We can label the chemically non-equivalent protons as follows:

-

Ha: The six equivalent protons of the two methyl groups in the isopropyl moiety.

-

Hb: The single proton (methine) of the isopropyl group.

-

Hc: The phenolic hydroxyl proton.

-